5-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide
Description
Properties
Molecular Formula |
C15H15N5O2 |
|---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-N-(1-methylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C15H15N5O2/c1-20-9-10(8-16-20)17-15(21)13-7-12(18-19-13)11-5-3-4-6-14(11)22-2/h3-9H,1-2H3,(H,17,21)(H,18,19) |
InChI Key |
BIUPFDFNBUXSNV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC(=NN2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide typically involves the reaction of 2-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then reacted with 1-methyl-1H-pyrazole-4-carboxylic acid chloride under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
-
Functional Group Target : Carboxamide group or methoxyphenyl substituent
-
Reagents :
-
Potassium permanganate (KMnO₄) in acidic medium (e.g., H₂SO₄)
-
Hydrogen peroxide (H₂O₂) with catalysts like Fe³⁺ or MnO₂
-
-
Reaction Outcomes :
-
Carboxamide oxidation : Conversion to a carboxylic acid or ketone derivative.
-
Methoxy group oxidation : Potential demethylation or formation of quinone structures (if conjugated).
-
-
Research Basis : Pyrazole carboxamides often undergo oxidation to generate oxygenated derivatives, as observed in related compounds .
Reduction Reactions
-
Functional Group Target : Carboxamide or aromatic rings
-
Reagents :
-
Sodium borohydride (NaBH₄) in methanol
-
Lithium aluminum hydride (LiAlH₄) in THF
-
-
Reaction Outcomes :
-
Carboxamide reduction : Conversion to a primary amine.
-
Pyrazole ring reduction : Potential hydrogenation to dihydropyrazole derivatives.
-
-
Research Basis : Reduction of pyrazole carboxamides to amines is well-documented in synthetic chemistry .
Nucleophilic Substitution
-
Functional Group Target : Methoxy group on the phenyl ring
-
Reagents :
-
Sodium iodide (NaI) in acetone (Finkelstein reaction)
-
Ammonia (NH₃) in ethanol
-
-
Reaction Outcomes :
-
Methoxy replacement : Substitution with iodide, amine, or other nucleophiles.
-
-
Research Basis : Methoxy groups in pyrazole derivatives are prone to nucleophilic substitution under basic conditions .
Cycloaddition Reactions
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Functional Group Target : Pyrazole ring
-
Reaction Type : [3+3] or [4+2] cycloadditions
-
Reagents :
-
Ethyl α-diazoacetate with zinc triflate catalyst (1,3-dipolar cycloaddition)
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Diels-Alder partners (e.g., maleic anhydride)
-
-
Reaction Outcomes :
-
Formation of fused heterocycles or ring-expanded products.
-
-
Research Basis : Pyrazoles participate in cycloaddition reactions under mild conditions, as seen in analogous compounds .
Amidation/Coupling Reactions
-
Functional Group Target : Carboxamide group
-
Reagents :
-
Amine nucleophiles (e.g., phenylhydrazine) with coupling agents (e.g., EDC)
-
Acyl chlorides or anhydrides
-
-
Reaction Outcomes :
-
Formation of substituted amides or hydrazides.
-
-
Research Basis : Pyrazole carboxamides are frequently modified via amidation to explore biological activity .
Table 1: Oxidation Reactions
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Carboxamide oxidation | KMnO₄, H₂SO₄ | Heated, acidic | Carboxylic acid derivative |
| Methoxy group oxidation | H₂O₂, Fe³⁺ | Mild, aqueous | Demethylated or quinoid derivative |
Table 2: Reduction Reactions
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Carboxamide reduction | NaBH₄, MeOH | Room temperature | Primary amine derivative |
| Pyrazole ring reduction | LiAlH₄, THF | Elevated temperature | Dihydropyrazole derivative |
Table 3: Substitution Reactions
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Methoxy replacement | NaI, acetone | Finkelstein | Iodo-substituted phenyl derivative |
| Amine substitution | NH₃, EtOH | Basic | Amino-substituted phenyl derivative |
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It is being investigated for its anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Biological Activity
5-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from recent research findings and case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₂H₁₄N₄O₂
- Molecular Weight : 230.26 g/mol
- CAS Number : 1239759-74-0
The structure features a pyrazole core, which is known for its versatility in drug design, particularly in anti-cancer and anti-inflammatory agents.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit potent anticancer properties. The compound has shown promising results against various cancer cell lines, including:
- MCF7 (breast cancer) : GI50 = 3.79 µM
- SF-268 (brain cancer) : TGI50 = 12.50 µM
- NCI-H460 (lung cancer) : LC50 = 42.30 µM
These findings suggest that the compound may inhibit tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Studies indicate that compounds similar to 5-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide can reduce inflammation markers in vitro and in vivo. For instance, the compound demonstrated comparable activity to indomethacin in reducing carrageenan-induced edema .
Antimicrobial Activity
The compound has also exhibited antimicrobial properties against various pathogens. Research indicates that pyrazole derivatives can inhibit the growth of bacteria such as E. coli and fungi like Aspergillus niger, suggesting a broad-spectrum antimicrobial potential .
The mechanisms underlying the biological activities of 5-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide are complex and multifaceted:
- Inhibition of Kinases : Many pyrazole derivatives act as kinase inhibitors, which are crucial in cancer signaling pathways.
- DNA Binding : The compound exhibits a strong affinity for DNA, potentially disrupting replication processes in cancer cells .
- Modulation of Apoptotic Pathways : The induction of apoptosis via mitochondrial pathways has been observed, enhancing its anticancer efficacy .
Case Studies
Several studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Study on MCF7 Cells : A recent investigation found that a similar pyrazole derivative significantly inhibited the proliferation of MCF7 cells through apoptosis induction.
- Inflammation Model : In a mouse model for inflammation, the compound reduced swelling and pain comparable to standard anti-inflammatory drugs.
- Antimicrobial Testing : Clinical isolates of E. coli were tested against the compound, showing significant inhibition at low concentrations.
Summary Table of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50/Effect |
|---|---|---|
| Anticancer | MCF7 | GI50 = 3.79 µM |
| SF-268 | TGI50 = 12.50 µM | |
| NCI-H460 | LC50 = 42.30 µM | |
| Anti-inflammatory | Carrageenan-induced edema | Comparable to indomethacin |
| Antimicrobial | E. coli | Significant inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
